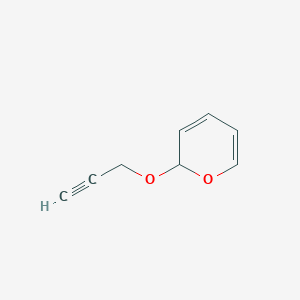
2-prop-2-ynoxy-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless to light yellow liquid with a boiling point of 63-65°C at 9 mm Hg and a density of 0.997 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2-Propynyl 2-pyranyl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For 2-Propynyl 2-pyranyl ether, the synthesis can be achieved by reacting tetrahydropyran with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of 2-Propynyl 2-pyranyl ether typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propynyl 2-pyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propynyl 2-pyranyl ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Propynyl 2-pyranyl ether involves its reactivity as an ether. The compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The specific molecular targets and pathways depend on the context of its use in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propargyl alcohol tetrahydropyranyl ether
- Propargyl 2-tetrahydropyranyl ether
- 2-(Propargyloxy)tetrahydropyran
- 2-Propargyloxane
Uniqueness
2-Propynyl 2-pyranyl ether is unique due to its specific molecular structure, which combines the reactivity of a propargyl group with the stability of a tetrahydropyranyl ether. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-prop-2-ynoxy-2H-pyran |
InChI |
InChI=1S/C8H8O2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7-8H,6H2 |
Clé InChI |
KKAVBNDFJXVGAA-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1C=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















